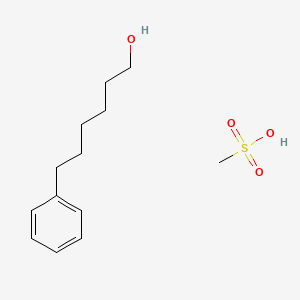
Methanesulfonic acid;6-phenylhexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid;6-phenylhexan-1-ol is a compound that combines the properties of methanesulfonic acid and 6-phenylhexan-1-ol. Methanesulfonic acid is an organosulfuric acid with the molecular formula CH₃SO₃H, known for its strong acidity and high solubility in water and organic solvents . 6-phenylhexan-1-ol is an alcohol with a phenyl group attached to the sixth carbon of a hexanol chain, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfonic acid can be synthesized through the oxidation of dimethyl sulfide using oxygen from the air or through the oxidation of dimethyldisulfide with nitric acid . The preparation of 6-phenylhexan-1-ol typically involves the reduction of 6-phenylhexanoic acid or the Grignard reaction of phenylmagnesium bromide with hexanal .
Industrial Production Methods
Industrial production of methanesulfonic acid involves the oxidation of dimethyl sulfide or dimethyldisulfide. The process developed by BASF uses a modified air oxidation method, which is more efficient and safer . The production of 6-phenylhexan-1-ol on an industrial scale often involves catalytic hydrogenation or the use of Grignard reagents .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid undergoes various reactions, including esterification, alkylation, and sulfonation . It is a strong acid and can act as a catalyst in many organic reactions. 6-phenylhexan-1-ol can participate in oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Esterification: Methanesulfonic acid reacts with alcohols in the presence of a dehydrating agent to form esters.
Reduction: 6-phenylhexan-1-ol can be reduced to 6-phenylhexane using hydrogen gas and a metal catalyst.
Major Products
Esterification: Esters of methanesulfonic acid.
Oxidation: 6-phenylhexanoic acid.
Reduction: 6-phenylhexane.
Scientific Research Applications
Methanesulfonic acid is extensively used in green chemistry as a Brønsted acid catalyst for esterification and alkylation reactions . It is also employed in biodiesel production and electrochemical applications, such as redox flow batteries and electrodeposition . 6-phenylhexan-1-ol is used as an intermediate in the synthesis of pharmaceuticals, fragrances, and other organic compounds .
Mechanism of Action
Methanesulfonic acid acts as a strong acid, donating protons to facilitate various chemical reactions . It is non-oxidizing and exhibits high chemical stability. 6-phenylhexan-1-ol, as an alcohol, can undergo hydrogen bonding and participate in nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Sulfuric Acid: Another strong acid but more corrosive and less environmentally friendly than methanesulfonic acid.
Hydrochloric Acid: Strong acid with similar applications but higher volatility and corrosiveness.
6-Phenylhexanoic Acid: Similar to 6-phenylhexan-1-ol but with a carboxylic acid group instead of an alcohol group.
Uniqueness
Methanesulfonic acid is unique due to its high solubility, low volatility, and biodegradability, making it a safer and more environmentally friendly alternative to other strong acids . 6-phenylhexan-1-ol is unique for its combination of a phenyl group and a hexanol chain, providing versatility in organic synthesis .
Properties
CAS No. |
61440-48-0 |
|---|---|
Molecular Formula |
C13H22O4S |
Molecular Weight |
274.38 g/mol |
IUPAC Name |
methanesulfonic acid;6-phenylhexan-1-ol |
InChI |
InChI=1S/C12H18O.CH4O3S/c13-11-7-2-1-4-8-12-9-5-3-6-10-12;1-5(2,3)4/h3,5-6,9-10,13H,1-2,4,7-8,11H2;1H3,(H,2,3,4) |
InChI Key |
WFNVLPLKBJKNBP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=C(C=C1)CCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















